molecular formula C16H23NO4 B12146440 (4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone

(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone

Cat. No.: B12146440
M. Wt: 293.36 g/mol
InChI Key: NAXOJMPNJCAPMI-UHFFFAOYSA-N
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Description

“(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone” is a mouthful, so let’s break it down The compound consists of two main parts: a benzofuran ring and a morpholine moiety

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound can vary, but one common approach involves the following steps:

    Alkylation: Start with 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid. Alkylate the hydroxyl group using an appropriate alkylating agent.

    Morpholine Derivatization: Introduce the morpholine group by reacting the alkylated benzofuran with morpholine under suitable conditions.

Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Detailed industrial methods are proprietary, but the principles remain the same.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield an alcohol.

Common Reagents::
  • Alkylating agents (e.g., alkyl halides)
  • Morpholine
  • Oxidizing agents (e.g., chromates, PCC)
  • Reducing agents (e.g., NaBH4)
Major Products::
  • Alkylated derivatives
  • Oxidized or reduced forms

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential drug candidates due to its structural features.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h11,18H,4-9H2,1-3H3

InChI Key

NAXOJMPNJCAPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N3CCOCC3

Origin of Product

United States

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